![molecular formula C14H13NO B14366386 N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 93885-35-9](/img/structure/B14366386.png)
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylbicyclo[221]hepta-2,5-diene-2-carboxamide is a compound that belongs to the bicyclic amide family It is characterized by a bicyclo[221]hepta-2,5-diene core structure with a phenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A structurally related compound without the phenyl and carboxamide groups.
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxamide: A positional isomer with the carboxamide group at a different position.
2,5-Norbornadiene: A simpler bicyclic compound used in various chemical reactions.
Uniqueness
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
93885-35-9 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide |
InChI |
InChI=1S/C14H13NO/c16-14(15-12-4-2-1-3-5-12)13-9-10-6-7-11(13)8-10/h1-7,9-11H,8H2,(H,15,16) |
InChI Key |
KIAIYZQSHHEMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
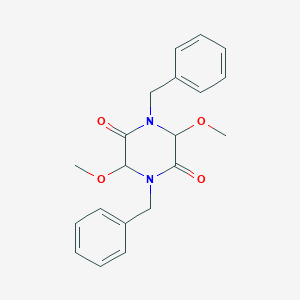
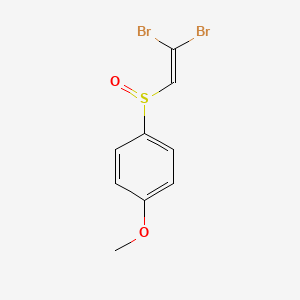
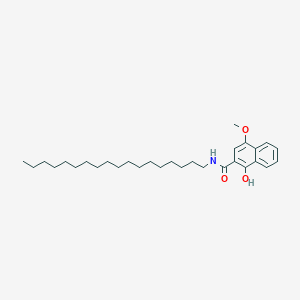
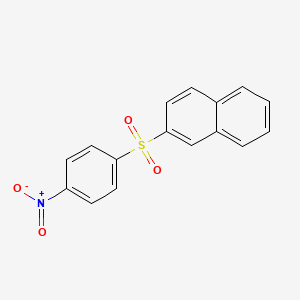

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
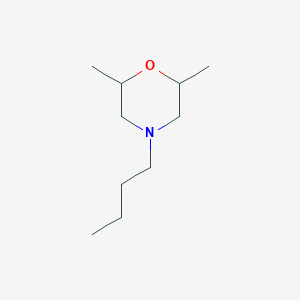
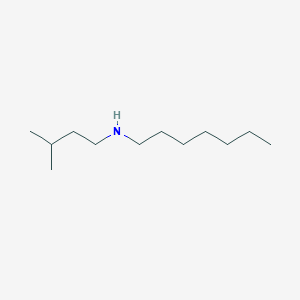
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
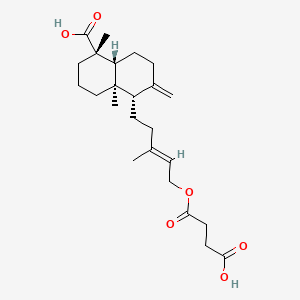
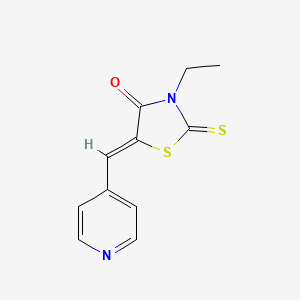
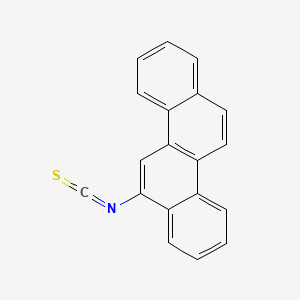
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
